Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate
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Overview
Description
Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate is a heterocyclic compound that contains both pyridine and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate typically involves the reaction of 2-aminopyridine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea to form the thiazole ring. The reaction conditions often include the use of anhydrous ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate include:
Ethyl 3-(pyridin-2-ylamino)propanoate: Another pyridine-containing ester with different biological activities.
2-(Pyridin-2-yl) pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their antifibrotic activities.
Uniqueness
This compound is unique due to the presence of both pyridine and thiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-11(16)7-9-8-18-12(14-9)15-10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXNNBSLBLWNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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